molecular formula C11H12ClNO B13926699 6-(2-Chloroethyl)-3,4-dihydroquinolin-2(1H)-one CAS No. 133998-89-7

6-(2-Chloroethyl)-3,4-dihydroquinolin-2(1H)-one

Katalognummer: B13926699
CAS-Nummer: 133998-89-7
Molekulargewicht: 209.67 g/mol
InChI-Schlüssel: KKNZNYQQZOBEKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2-Chloroethyl)-3,4-dihydroquinolin-2(1H)-one is a chemical compound with a unique structure that includes a quinoline ring system substituted with a 2-chloroethyl group

Vorbereitungsmethoden

The synthesis of 6-(2-Chloroethyl)-3,4-dihydroquinolin-2(1H)-one typically involves the reaction of 2-chloroethylamine with a quinoline derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

6-(2-Chloroethyl)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The 2-chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

6-(2-Chloroethyl)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-(2-Chloroethyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The quinoline ring system may also interact with DNA or proteins, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

6-(2-Chloroethyl)-3,4-dihydroquinolin-2(1H)-one can be compared with other similar compounds, such as:

    Chloroethyl chloroformate: Used as a reagent in organic synthesis.

    Carmustine: A nitrogen mustard compound used in chemotherapy.

    Chlormethine: Another nitrogen mustard compound with anticancer properties. The uniqueness of this compound lies in its specific structure, which combines a quinoline ring with a 2-chloroethyl group, providing distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

133998-89-7

Molekularformel

C11H12ClNO

Molekulargewicht

209.67 g/mol

IUPAC-Name

6-(2-chloroethyl)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C11H12ClNO/c12-6-5-8-1-3-10-9(7-8)2-4-11(14)13-10/h1,3,7H,2,4-6H2,(H,13,14)

InChI-Schlüssel

KKNZNYQQZOBEKI-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NC2=C1C=C(C=C2)CCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.